molecular formula C19H21F2N3O B11514333 4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine

4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]propyl}phenyl)morpholine

Cat. No.: B11514333
M. Wt: 345.4 g/mol
InChI Key: NDHPXXUXECWCRA-PTGBLXJZSA-N
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Description

4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENYL}MORPHOLINE is a complex organic compound characterized by the presence of fluorine atoms and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENYL}MORPHOLINE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorophenylhydrazine with a suitable aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to further reactions, such as cyclization with morpholine, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, specific solvents, and temperature control to ensure efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENYL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENYL}MORPHOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENYL}MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]PROPYL]PHENYL}MORPHOLINE is unique due to its specific arrangement of fluorine atoms and the presence of a morpholine ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C19H21F2N3O

Molecular Weight

345.4 g/mol

IUPAC Name

4-fluoro-N-[(E)-1-(3-fluoro-4-morpholin-4-ylphenyl)propylideneamino]aniline

InChI

InChI=1S/C19H21F2N3O/c1-2-18(23-22-16-6-4-15(20)5-7-16)14-3-8-19(17(21)13-14)24-9-11-25-12-10-24/h3-8,13,22H,2,9-12H2,1H3/b23-18+

InChI Key

NDHPXXUXECWCRA-PTGBLXJZSA-N

Isomeric SMILES

CC/C(=N\NC1=CC=C(C=C1)F)/C2=CC(=C(C=C2)N3CCOCC3)F

Canonical SMILES

CCC(=NNC1=CC=C(C=C1)F)C2=CC(=C(C=C2)N3CCOCC3)F

Origin of Product

United States

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